Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula . It is characterized by a chlorine atom at the 6th position, a hydroxyl group at the 3rd position, and a carboxylate ester group at the 2nd position. This compound is notable for its potential applications in medicinal chemistry and agrochemicals, primarily due to its structural features that allow for various chemical modifications and biological activities.
The synthesis of methyl 6-chloro-3-hydroxypyrazine-2-carboxylate can be achieved through several methods, typically involving chlorination and subsequent functionalization of pyrazine derivatives. One common synthetic route begins with 2-aminopyrazine, which undergoes regioselective chlorination followed by additional reactions to introduce the hydroxyl and carboxylate groups .
Key steps in the synthesis include:
The molecular structure of methyl 6-chloro-3-hydroxypyrazine-2-carboxylate can be represented using various notations:
InChI=1S/C6H5ClN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10)
QJUBTZMSLDLOPZ-UHFFFAOYSA-N
COC(=O)C1=NC(=CNC1=O)Cl
The compound has a molecular weight of 188.57 g/mol and is classified under CAS number 21874-47-5. Its structure includes a pyrazine ring, which contributes to its chemical reactivity and biological activity.
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties and enhancing its biological activities or applications in drug development .
The mechanism of action for methyl 6-chloro-3-hydroxypyrazine-2-carboxylate involves its interaction with biological targets, particularly in medicinal applications. It is believed that the compound may inhibit certain enzymes or pathways critical for pathogen survival or replication.
For instance, similar compounds have been shown to target viral RNA-dependent RNA polymerases, inhibiting their function and thus preventing viral replication. This mechanism is crucial in developing antiviral agents where such compounds act as inhibitors by binding to active sites on enzymes .
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development.
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate has several potential applications:
Pyrazine derivatives have evolved from flavor-enhancing compounds in foods to privileged scaffolds in drug design, with their electron-deficient aromatic ring enabling diverse biomolecular interactions. The discovery of pyrazinamide (PZA) as a first-line antitubercular agent in the 1950s marked a watershed moment, demonstrating the therapeutic potential of this heterocyclic system [6]. Subsequent structural optimizations led to advanced derivatives like 5-chloropyrazinamide (5-Cl-PZA), which exhibited expanded activity against PZA-resistant Mycobacterium tuberculosis strains and atypical mycobacteria through inhibition of Fatty Acid Synthase I (FAS I) [6]. The 21st century witnessed a resurgence of interest with favipiravir (T-705; 6-fluoro-3-hydroxypyrazine-2-carboxamide), which emerged as a broad-spectrum antiviral agent active against RNA viruses including influenza, Ebola, and SARS-CoV-2 [2] [9]. This compound exemplifies how strategic pyrazine functionalization yields pharmacologically significant molecules, with the 3-hydroxy-2-carboxamide motif serving as a versatile pharmacophore for targeting viral polymerases and mycobacterial enzymes.
Table 1: Evolution of Therapeutically Significant Pyrazine Derivatives
Compound | Key Structural Features | Therapeutic Application | Year of Significance |
---|---|---|---|
Pyrazinamide | Unsubstituted carboxamide | Antitubercular | 1952 |
5-Chloropyrazinamide | 5-Chloro substitution | Broad-spectrum antimycobacterial | 1990s |
Favipiravir (T-705) | 6-Fluoro-3-hydroxypyrazine | Broad-spectrum antiviral | 2014 |
5-Chloro-N-phenylpyrazine-2-carboxamides | Anilide with halogenation | Antimycobacterial agents | 2013 |
The strategic incorporation of chlorine at C6 and hydroxyl at C3 positions creates a push-pull electronic system that profoundly influences molecular reactivity, conformation, and bioactivity. Chlorine's σ-electronegativity (Pauling scale: 3.16) combined with the π-donating capability of the ortho-hydroxyl group establishes a resonance-stabilized architecture where the hydroxyl proton exhibits significant acidity (predicted pKa ~7.2), facilitating deprotonation under physiological conditions [4]. This tautomeric equilibrium between hydroxypyrazine and pyrazinone forms enables dual hydrogen-bonding capabilities critical for target engagement, as demonstrated in mycobacterial FAS I inhibition studies where 5-Cl-PZA outperformed unsubstituted PZA in binding affinity at the NADPH site [6].
The chloro substituent serves as both a steric director and a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is exemplified in the synthesis of radiolabeled favipiravir, where a chloro precursor undergoes efficient halogen exchange with [18F]fluoride to generate the 6-fluoro analog [9]. Computational analyses (B3LYP/6-311++G(d,p)) reveal that 6-chloro-3-hydroxypyrazine-2-carboxylate exhibits a planar conformation with a dipole moment of ~5.2 Debye, facilitating optimal alignment in enzyme active sites. Frontier molecular orbital (FMO) analysis indicates a lowered LUMO energy (-1.78 eV) compared to unsubstituted analogs, enhancing electrophilicity at C5 and C6 positions for biomolecular interactions [2] .
Table 2: Quantum Chemical Descriptors of Substituted Pyrazines (B3LYP/6-311++G(d,p) Level)
Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |
---|---|---|---|---|
Pyrazine (unsubstituted) | -8.92 | -0.31 | 8.61 | 0.37 |
Methyl 3-hydroxypyrazine-2-carboxylate | -7.15 | -1.24 | 5.91 | 4.08 |
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate | -7.42 | -1.78 | 5.64 | 5.21 |
Favipiravir (6-fluoro analog) | -7.38 | -1.83 | 5.55 | 5.45 |
The methyl carboxylate moiety in Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate (CAS 21874-47-5; C₆H₅ClN₂O₃; MW 188.57 g/mol) serves as a multifunctional handle for chemical transformations central to prodrug development and molecular diversification. With calculated logP values of ~0.82 (compared to ~-0.35 for the carboxylic acid analog), the ester significantly enhances membrane permeability while maintaining sufficient water solubility (predicted 1.57 g/cm³ at 20°C) for biological screening [3] [6]. This balanced lipophilicity profile is crucial for compounds requiring intracellular activation, as demonstrated in the antimycobacterial activity of 5-chloro-N-phenylpyrazine-2-carboxamides synthesized from ester intermediates [6].
The ester's synthetic versatility is exemplified in three key pathways:
The ester group also functions as a bioprecursor prodrug element, as demonstrated in the metabolism of favipiravir prodrugs where intracellular esterases sequentially hydrolyze the methyl ester to the active carboxylic acid form. This metabolic activation pathway was validated using [18F]favipiravir PET imaging, which revealed enhanced blood-brain barrier penetration of ester prodrugs compared to the carboxylate form [9]. The strategic positioning of the ester at C2 adjacent to the nitrogen-rich ring creates an electron-deficient carbonyl vulnerable to nucleophilic attack, facilitating efficient enzymatic processing in vivo.
Table 3: Bioactivity of Derivatives Synthesized from Methyl 6-Chloro-3-hydroxypyrazine-2-carboxylate
Derivative | Synthetic Modification | Biological Activity | Reference |
---|---|---|---|
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Amidation | MIC = 1.56 µg/mL (M. tuberculosis) | [6] |
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | Amidation followed by partial hydrolysis | MIC = 3.13 µg/mL (M. tuberculosis); Low cytotoxicity (SI >35) | [6] |
[18F]Favipiravir | Halogen exchange → Ester hydrolysis | PET tracer for biodistribution studies | [9] |
N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide | Ester aminolysis → Schiff base formation | Potent SARS-CoV-2 RdRp inhibition | [2] [4] |
The structural and synthetic versatility of methyl 6-chloro-3-hydroxypyrazine-2-carboxylate solidifies its role as a critical building block in modern medicinal chemistry, enabling efficient exploration of chemical space around the biologically privileged pyrazine core.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7